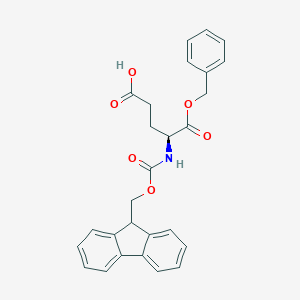

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

説明

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fmoc-Glu-OBzl is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that are being synthesized. It plays a crucial role in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The benzyl group in the compound is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This results in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Glu-OBzl are those involved in peptide synthesis . The compound’s interaction with its targets leads to changes in the structure of the peptide chain, which can have downstream effects on the function of the synthesized peptide.

Result of Action

The molecular and cellular effects of Fmoc-Glu-OBzl’s action are the successful synthesis of peptides with the desired sequence and structure . This can have a wide range of effects depending on the specific function of the synthesized peptide.

Action Environment

The action, efficacy, and stability of Fmoc-Glu-OBzl can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions of the peptide synthesis process . For example, the compound is typically stored at a temperature between 2-30°C .

生物活性

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid, commonly referred to as Fmoc-Glu(OBzl)-OH, is a significant compound in peptide synthesis and has garnered attention for its biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H25NO6

- Molecular Weight : 459.5 g/mol

- CAS Number : 122350-52-1

- Purity : Typically ≥95% .

The primary biological activity of this compound lies in its role as a building block in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions. The compound facilitates the coupling of amino acids, allowing for the formation of complex peptides with desired sequences and structures .

Target Interaction

The compound interacts with various biological targets through the following pathways:

- Peptide Synthesis : It enhances the efficiency of peptide bond formation.

- Enzyme Interaction : Studies suggest potential interactions with metabolic enzymes, influencing their activity and stability.

- Cytotoxicity : Preliminary studies indicate that derivatives may exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate these effects fully.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Serves as a crucial building block in synthesizing non-proteinogenic amino acids and peptides. |

| Cytotoxic Effects | Early studies suggest potential anti-cancer properties, requiring further validation. |

| Enzyme Modulation | May influence enzyme activity through structural interactions with active sites. |

Case Studies and Research Findings

- Peptide Synthesis Efficiency :

-

Cytotoxicity Assessment :

- Research indicated that certain derivatives of this compound showed selective cytotoxicity against specific cancer cell lines, suggesting a need for deeper exploration into its therapeutic potential.

-

Biochemical Pathway Analysis :

- Investigations into the biochemical pathways affected by this compound revealed modulation of pathways involved in protein synthesis and cellular signaling, highlighting its potential as a therapeutic agent.

化学反応の分析

Fmoc Group Removal

The Fmoc group is cleaved under mildly basic conditions to expose the α-amino group for peptide elongation. This deprotection is highly selective and preserves the benzyl ester and other acid-sensitive groups.

| Reaction Conditions | Outcome | Efficiency | References |

|---|---|---|---|

| 20% piperidine in DMF, 20–30°C | Quantitative removal in 15–30 minutes | >95% yield | |

| 2% DBU in DMF, rt | Accelerated cleavage (5–10 minutes) | ~98% yield |

Key Findings :

-

Piperidine is preferred for its reliability in solid-phase peptide synthesis (SPPS) workflows.

-

Racemization at the α-carbon is negligible (<0.1%) under these conditions .

Benzyl Ester Hydrolysis

The benzyl ester on the γ-carboxyl group is removed under reducing or acidic conditions, depending on the synthetic strategy.

Key Findings :

-

Hydrogenolysis is incompatible with sulfur-containing residues (e.g., cysteine) .

-

Acidolytic cleavage (TFA) is avoided in SPPS to preserve resin integrity .

Coupling Reactions

The free α-carboxyl group participates in amide bond formation via activation by carbodiimides or uronium reagents.

| Activation Method | Reagents | Coupling Efficiency | References |

|---|---|---|---|

| Carbodiimide-mediated | DCC/HOBt, EDC/HOAt | 85–90% | |

| Uranium/aminium reagents | HBTU/DIPEA, HATU/DIPEA | 95–98% |

Mechanistic Insights :

-

HATU generates highly reactive oxyma esters, minimizing racemization .

-

Pre-activation (5–10 minutes) improves coupling rates in sterically hindered sequences .

Racemization

The stereochemical integrity of the α-carbon is preserved under standard coupling conditions but degrades at elevated temperatures (>40°C) or prolonged exposure to basic media.

| Condition | Racemization Rate | Mitigation Strategy |

|---|---|---|

| HBTU/DIPEA, 25°C | <0.5% | Short reaction times (<1 hr) |

| DIC/Oxyma, 35°C | 1.2% | Cool to 0–4°C |

Benzyl Ester Stability

The benzyl ester remains intact under Fmoc deprotection conditions but hydrolyzes slowly in strongly acidic environments (e.g., 50% TFA over 24 hours) .

特性

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLYDDRYGOYMY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434756 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122350-52-1 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。